(E)-2-(3-(2-chlorophenyl)acrylamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-20-17(23)16-12-6-4-8-14(12)24-18(16)21-15(22)10-9-11-5-2-3-7-13(11)19/h2-3,5,7,9-10H,4,6,8H2,1H3,(H,20,23)(H,21,22)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGWWVDVBHOVAS-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(3-(2-chlorophenyl)acrylamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a member of the cyclopentathiophene family, which has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its antiproliferative properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₄ClN₃O
- Molecular Weight : 285.74 g/mol
The presence of a chlorophenyl group and an acrylamide moiety suggests potential interactions with biological targets, particularly in cancer cells.
Research indicates that compounds containing thiophene structures often exhibit significant antiproliferative activity. For instance, studies have shown that cyclopenta[b]thiophene derivatives can inhibit cell proliferation through various mechanisms, including:
- Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways, as indicated by increased caspase activity in treated cells .
- Cell Cycle Arrest : Compounds have been observed to cause G2/M phase arrest in cancer cells, leading to inhibited cell division .
Case Studies and Experimental Findings
-
Cell Line Studies : A study evaluating a series of cyclopentathiophene compounds demonstrated that specific derivatives exhibited submicromolar growth inhibition (GI50 values) against various cancer cell lines, including A549 (lung cancer) and OVACAR (ovarian cancer) cell lines. For example:
- A549 Cell Line : GI50 = 0.69 μM
- OVACAR-4 Cell Line : GI50 = 2.01 μM
- Structure-Activity Relationship (SAR) : Modifications to the thiophene ring and substituents significantly influence biological activity. For example, altering the 3-amino and 2-aryl carboxamide functionalities can lead to a loss of antiproliferative effects, highlighting the importance of specific structural features .
Data Summary Table
| Compound | Cell Line | GI50 (μM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 0.69 | Apoptosis induction |
| This compound | OVACAR-4 | 2.01 | Cell cycle arrest |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Cyclopenta[b]thiophene Derivatives:
- Compound C22 (): Contains a 2-cyano-N-(oxazol-2-yl)acrylamido group and lacks the 2-chlorophenyl substituent.
- Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (): Substituted with a phenylthioureido group and an ester, differing in solubility and metabolic stability compared to the carboxamide in the target compound .
- 2-[(2-Fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid (): The fluorobenzoyl group increases electronegativity, while the carboxylic acid enhances solubility but reduces membrane permeability compared to the N-methyl carboxamide .
Cyclohepta[b]thiophene Derivatives:
- 301322-04-3 (): Features a seven-membered cyclohepta[b]thiophene core with a 2-chlorobenzoyl group.
Physicochemical Properties
The target compound’s N-methyl carboxamide balances lipophilicity and solubility better than sulfonyl () or ester () analogs.
Crystallographic and Structural Insights
- Hydrogen Bonding : The triazole-thione derivative in forms N–H···S bonds, whereas the target’s acrylamido group may engage in C=O···H interactions, influencing crystal packing and stability .
- Software Tools : SHELX and ORTEP-3 () are critical for resolving such structures, though the target compound’s conformational details remain unreported .
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis involves multi-step organic reactions. A common approach includes:
- Step 1 : Reacting a 2-amino-cyclopenta[b]thiophene-3-carboxamide intermediate with 3-(2-chlorophenyl)acryloyl chloride under reflux in ethanol with a catalytic amount of glacial acetic acid .
- Step 2 : Purification via recrystallization (e.g., ethanol or isopropyl alcohol) to achieve >95% purity .
- Key characterization : IR (C=O, NH stretches), / NMR (structural confirmation), and LC-MS/HRMS (molecular weight validation) .
Q. What are the primary applications of this compound in academic research?
- Pharmacology : Explored for anticonvulsant, anti-inflammatory, or antibacterial activity due to structural similarity to bioactive thiophene derivatives .
- Organic Chemistry : Serves as a precursor for synthesizing analogs via functional group modifications (e.g., Knoevenagel condensation to introduce cyanoacrylamido groups) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Critical variables include:
- Solvent selection : Toluene with piperidine/acetic acid catalysts improves condensation efficiency (yields: 72–94%) .
- Temperature control : Reflux conditions (e.g., 5–6 hours) minimize side reactions .
- Purification : Recrystallization from ethanol or methanol enhances purity (>95%) and reduces byproducts .
Q. How to resolve contradictions in biological activity data across studies?
- Substituent analysis : Electron-withdrawing groups (e.g., 2-chlorophenyl) may enhance bioactivity compared to electron-donating groups. For example, 2-chlorophenyl derivatives showed superior antibacterial activity in MIC assays vs. unsubstituted analogs .
- Assay standardization : Discrepancies arise from variations in cell lines, concentrations, or solvent carriers. Reproducing assays under controlled conditions (e.g., fixed DMSO concentrations) is critical .
Q. What computational strategies predict metabolic stability and degradation pathways?
- In silico tools : Molecular docking (e.g., AutoDock Vina) models interactions with metabolic enzymes like aldehyde oxidase. For example, tetrahydrobenzo[b]thiophene carboxamides were analyzed for oxidation susceptibility .
- Metabolite tracking : HRMS and NMR identify degradation products (e.g., hydroxylated or demethylated derivatives) in simulated hepatic microsomal assays .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Functional group modifications :
- Replace the 2-chlorophenyl group with other aryl substituents (e.g., 4-methoxyphenyl) to assess impact on receptor binding .
- Modify the acrylamido chain length (e.g., methyl vs. ethyl) to study steric effects .
Q. What experimental protocols validate in vivo efficacy for neurological targets?
- Animal models : Rodent seizure models (e.g., pentylenetetrazole-induced) assess anticonvulsant potential. Administer the compound intraperitoneally and monitor seizure latency/severity .
- Pharmacokinetics : Measure plasma half-life, brain penetration (via LC-MS), and metabolite profiles in blood/brain homogenates .
Data Contradiction Analysis
Q. Why do similar compounds exhibit varying bioactivity despite structural homology?
- Crystallographic insights : Variations in dihedral angles (e.g., cyclopenta[b]thiophene ring conformation) alter binding pocket compatibility. For example, planar vs. twisted acrylamido groups impact interactions with target proteins .
- Solubility differences : Hydrophobic substituents (e.g., 2-chlorophenyl) reduce aqueous solubility, limiting bioavailability in certain assays .
Methodological Recommendations
- Synthetic reproducibility : Document reaction conditions (solvent, catalyst, time) meticulously. For example, glacial acetic acid vs. pyridine catalysts yield different intermediates .
- Bioassay design : Include positive controls (e.g., carbamazepine for anticonvulsant studies) and validate results across multiple replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
